![molecular formula C17H12N2O3 B1217704 (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid CAS No. 391670-48-7](/img/no-structure.png)

(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid" represents a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities and potential in organic synthesis. The interest in such compounds stems from their structural complexity and the pharmacological properties associated with their core structures.

Synthesis Analysis

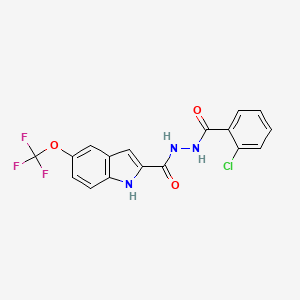

Synthesis of similar compounds has been achieved through various methods. One notable synthesis involves the formation of Mannich bases from [4-(4-Oxo-2-phenyl-4H-quinazolin-3-yl)-phenoxy]-acetic acid [2-oxo-1,2-dihydro-indol-3-ylidene]-hydrazide derivatives. These compounds were synthesized through reactions involving formaldehyde and secondary amines, showcasing the complexity and versatility of synthetic routes for such compounds (Havaldar & Patil, 2008).

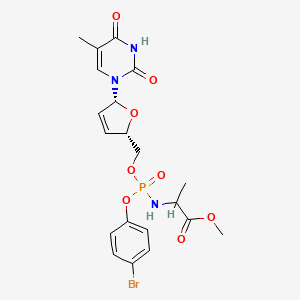

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied, revealing their potential as ATP/GTP site-directed inhibitors. For instance, IQA, a compound with a similar backbone, has been co-crystallized with maize CK2α, providing insights into the interaction between the compound and the ATP-binding pocket. This interaction is primarily driven by hydrophobic forces and non-polar interactions (Sarno et al., 2003).

Chemical Reactions and Properties

Chemical reactions of related compounds involve various transformations, including acylation, alkylation, and cyclization reactions, demonstrating the reactive versatility of the indoloquinazoline core structure. For instance, reactions of anthranilamide with isocyanates have led to the synthesis of novel oxazolo and oxazinoquinazolines, highlighting the chemical reactivity and potential for diversification of these compounds (Chern et al., 1988).

Wirkmechanismus

Target of Action

It is known that quinoxaline derivatives, which are structurally similar to this compound, have a wide range of targets, including various receptors and microorganisms .

Mode of Action

It is known that quinoxaline derivatives interact with their targets to induce a variety of biological effects .

Biochemical Pathways

Quinoxaline derivatives are known to affect a wide range of biochemical pathways .

Result of Action

Quinoxaline derivatives are known to have a wide range of biological effects .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid involves the condensation of 2-aminobenzamide with isatin followed by reduction and acetylation.", "Starting Materials": [ "2-aminobenzamide", "isatin", "sodium borohydride", "acetic anhydride", "glacial acetic acid", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzamide with isatin in glacial acetic acid to form 5,6-dihydro-5-oxoindolo[1,2-a]quinazolin-7-ylamine.", "Step 2: Reduction of the intermediate product with sodium borohydride in ethanol to form (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-amine.", "Step 3: Acetylation of the amine with acetic anhydride and sodium acetate in glacial acetic acid to form the final product, (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid." ] } | |

CAS-Nummer |

391670-48-7 |

Produktname |

(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid |

Molekularformel |

C17H12N2O3 |

Molekulargewicht |

292.29 g/mol |

IUPAC-Name |

2-(5-oxo-6H-indolo[1,2-a]quinazolin-7-yl)acetic acid |

InChI |

InChI=1S/C17H12N2O3/c20-15(21)9-12-10-5-1-3-7-13(10)19-14-8-4-2-6-11(14)17(22)18-16(12)19/h1-8H,9H2,(H,18,22)(H,20,21) |

InChI-Schlüssel |

INSBKYCYLCEBOD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3N2C4=CC=CC=C4C(=O)N3)CC(=O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=C3N2C4=CC=CC=C4C(=O)N3)CC(=O)O |

Synonyme |

(5-oxo-5,6-dihydroindolo(1,2-a)quinazolin-7-yl)acetic acid ODIQ-acetic acid |

Herkunft des Produkts |

United States |

Q & A

Q1: How does IQA interact with CK2 and what are the downstream effects of this interaction?

A1: IQA functions as an ATP-competitive inhibitor of CK2, specifically targeting the ATP-binding site of the enzyme. [] Structural analysis reveals that IQA occupies the same region as the adenine ring of ATP, forming crucial interactions with the hinge region of the kinase domain. [] This binding effectively blocks ATP from accessing the active site, thereby inhibiting CK2's catalytic activity. [] As CK2 is involved in various cellular processes, including cell growth, proliferation, and survival, inhibiting its activity through IQA can disrupt these processes, particularly in cancer cells where CK2 is often overexpressed. []

Q2: What is known about the structure-activity relationship (SAR) of IQA and how do modifications to its structure affect its potency and selectivity for CK2?

A2: Research on IQA highlights the importance of specific structural features for its potent and selective inhibition of CK2. [] The study demonstrated that replacing Valine 66 or Isoleucine 174 with alanine in the ATP-binding site of human CK2α significantly reduced the inhibitory effect of IQA. [] This suggests that hydrophobic interactions involving these residues are crucial for IQA's binding affinity and selectivity. [] Further SAR studies exploring modifications to the core structure of IQA and its substitutions could provide valuable insights for developing more potent and selective CK2 inhibitors with improved pharmacological properties.

Q3: What are the limitations of the current research on IQA and what future directions could be explored?

A3: While the study provides valuable insights into the mechanism of action and structural basis for IQA's inhibition of CK2, several areas warrant further investigation. [] Firstly, exploring the in vivo efficacy and pharmacokinetic properties of IQA in relevant animal models is crucial to determine its therapeutic potential. [] Secondly, comprehensive toxicity studies are needed to assess its safety profile. Lastly, investigating potential resistance mechanisms and exploring strategies to circumvent them will be essential for its long-term clinical utility. Addressing these questions will provide a more comprehensive understanding of IQA and pave the way for its development as a potential therapeutic agent targeting CK2-mediated diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-Spiro[naphtho[1,8-de]-1,3-dioxin-2,1'-tetralin]-4'alpha,5',8'-triol](/img/structure/B1217628.png)